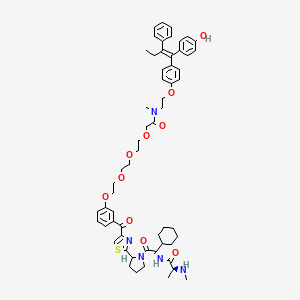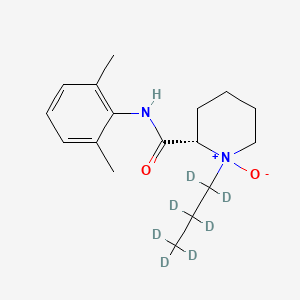
Ropivacaine-d7 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropivacaine-d7 N-Oxide is a deuterated derivative of ropivacaine, a long-acting amide local anesthetic. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropivacaine-d7 N-Oxide typically involves the deuteration of ropivacaine followed by oxidation. The deuteration process replaces hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions. The oxidation step involves the conversion of the amine group to an N-oxide, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ropivacaine-d7 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to an N-oxide.
Reduction: Reduction of the N-oxide back to the amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include the corresponding N-oxide, reduced amine, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ropivacaine-d7 N-Oxide has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the investigation of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of ropivacaine.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems.
Mechanism of Action
Ropivacaine-d7 N-Oxide exerts its effects by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . The compound interacts with sodium ion channels in nerve fibers, inhibiting sodium ion influx and thereby preventing nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another long-acting amide local anesthetic with similar nerve-blocking properties but higher toxicity.
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to ropivacaine.
Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity.
Uniqueness
Ropivacaine-d7 N-Oxide is unique due to its deuterated structure, which provides advantages in metabolic studies and pharmacokinetic analysis. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2 |
InChI Key |
RVWGBWHPDXEKHY-IXVJORGUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Canonical SMILES |
CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



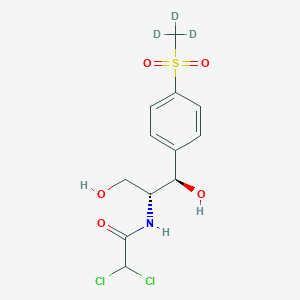
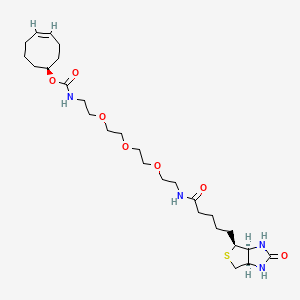
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
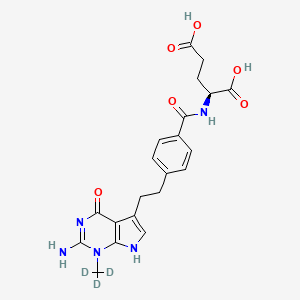

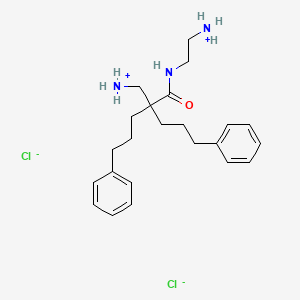
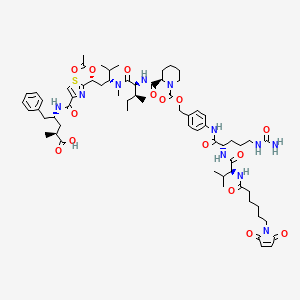
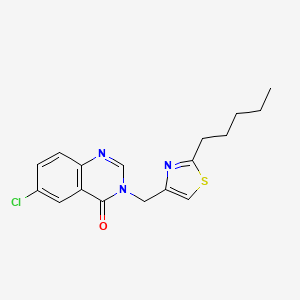
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)


